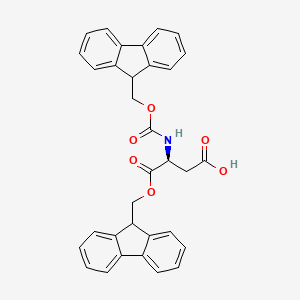

Boc-Ser(Fmoc-Gly)-OH

描述

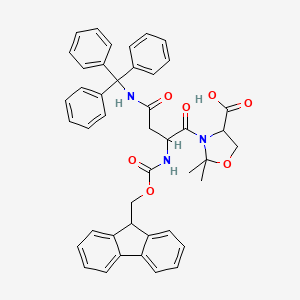

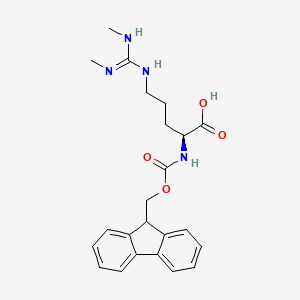

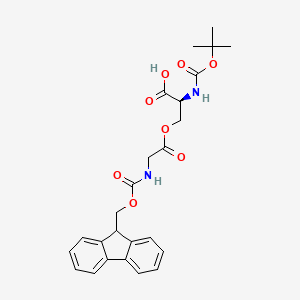

Boc-Ser(Fmoc-Gly)-OH is a chemical compound used in the field of biochemistry and pharmaceutical research. It is a derivative of the amino acid glycine, which is commonly found in proteins and peptides. Boc-Ser(Fmoc-Gly)-OH is used as a building block for the synthesis of peptides and proteins, and it has several applications in scientific research.

科学研究应用

Application in Peptide Synthesis

Scientific Field

Biochemistry and Peptide Chemistry

Application Summary

“Boc-Ser(Fmoc-Gly)-OH” is utilized in the synthesis of peptides, particularly in the preparation of azidopeptides. This process is crucial for creating peptides with azido groups that can undergo click chemistry reactions, which are essential for synthesizing complex peptide-based structures.

Methods of Application

The compound is incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. During this process, the Fmoc group protects the amino group, while the Boc group protects the side chain of the serine residue. The azido group is introduced through a series of chemical reactions, often involving the use of coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and base catalysts like DIPEA .

Results and Outcomes

The application of “Boc-Ser(Fmoc-Gly)-OH” in peptide synthesis has led to the successful creation of azidopeptides. These peptides have been used to study new elimination products of the azido moiety and have demonstrated the potential for high-purity synthesis of multigram quantities of azido amino acids .

Application in Native Chemical Ligation

Scientific Field

Protein Chemistry

Application Summary

The compound plays a role in the native chemical ligation (NCL) process, which is a method for creating long or complex peptides and proteins. It serves as a precursor for peptide thioesters, which are essential intermediates in NCL.

Methods of Application

In the context of NCL, “Boc-Ser(Fmoc-Gly)-OH” is used to generate peptide thioester surrogates. The Fmoc-based solid-phase synthesis approach is employed, followed by a strategic amide-to-thioester rearrangement, which is facilitated by an intein-like intramolecular catalysis mechanism .

Results and Outcomes

This application has enabled the efficient synthesis of peptide thioester surrogates, which are then used in NCL reactions. The method has been successfully applied to synthesize naturally-occurring cysteine-rich peptide sequences, showcasing its utility in producing biologically relevant molecules .

Application in Green Chemistry

Scientific Field

Green Chemistry and Sustainable Practices

Application Summary

“Boc-Ser(Fmoc-Gly)-OH” is part of a greener approach to peptide synthesis, which aims to reduce the environmental impact of chemical processes. It is used in the Fmoc/tBu solid-phase synthesis method, which is favored for its efficiency and reduced waste production.

Methods of Application

The compound is used in a solid-phase synthesis setup, where it contributes to the synthesis of peptides without the need for excess reagents or solvents. This method emphasizes the use of recyclable solid supports and non-toxic protecting groups .

Results and Outcomes

The use of “Boc-Ser(Fmoc-Gly)-OH” in green chemistry has shown promising results in minimizing waste and improving the sustainability of peptide synthesis. It has become a method of choice in both research and industrial settings due to its effectiveness and environmental benefits .

Application in Click Chemistry

Scientific Field

Organic Chemistry and Bioconjugation

Application Summary

“Boc-Ser(Fmoc-Gly)-OH” is instrumental in the synthesis of azidopeptides, which are pivotal for click chemistry applications. Click chemistry is a class of biocompatible chemical reactions that are widely used for bioconjugation, linking molecules together quickly and reliably under mild conditions.

Methods of Application

The compound is used to introduce azido groups into peptides, which can then participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process involves the use of reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and DIPEA to facilitate the coupling reactions .

Results and Outcomes

The application of “Boc-Ser(Fmoc-Gly)-OH” in click chemistry has led to the efficient synthesis of azidopeptides, which have been used to create a variety of bioconjugates. These bioconjugates have applications ranging from drug delivery to the development of new materials .

Application in Protein Splicing

Scientific Field

Molecular Biology and Biotechnology

Application Summary

In protein splicing, “Boc-Ser(Fmoc-Gly)-OH” is used to create peptide thioesters, which are essential for the semi-synthesis of proteins. This technique allows for the incorporation of unnatural amino acids and probes into proteins, facilitating the study of protein function and structure.

Methods of Application

The compound is utilized in a strategy that mimics intein-mediated protein splicing. It involves the synthesis of peptide thioesters via an amide-to-thioester rearrangement, which is then used in native chemical ligation to splice proteins .

Results and Outcomes

This application has enabled the creation of modified proteins with high precision. The method has been particularly useful in the synthesis of long, naturally-occurring cysteine-rich peptides and proteins, which are challenging to produce through traditional recombinant techniques .

Application in Sustainable Chemistry

Scientific Field

Environmental Chemistry and Sustainable Development

Application Summary

“Boc-Ser(Fmoc-Gly)-OH” contributes to the advancement of sustainable chemistry practices by being part of a solid-phase synthesis method that reduces solvent use and waste production. This aligns with the principles of green chemistry, which seeks to minimize the environmental impact of chemical processes.

Methods of Application

The compound is used in Fmoc/tBu solid-phase peptide synthesis, which is known for its efficiency and minimal use of hazardous solvents. This method emphasizes the use of recyclable solid supports and non-toxic protecting groups .

Results and Outcomes

The use of “Boc-Ser(Fmoc-Gly)-OH” in sustainable chemistry has resulted in the development of more environmentally friendly peptide synthesis protocols. These protocols are increasingly adopted in both research and industrial settings due to their reduced ecological footprint .

属性

IUPAC Name |

(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWURCSQLSKGCY-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Gly)-OH | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)